3-(Tert-butoxy)-5-iodophenol
Description
3-(Tert-butoxy)-5-iodophenol is a halogenated phenolic compound characterized by a tert-butoxy (-O-C(CH₃)₃) group at the 3-position and an iodine atom at the 5-position of the aromatic ring. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C10H13IO2 |
|---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
3-iodo-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13IO2/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6,12H,1-3H3 |
InChI Key |
SQYZBRYFCLYDSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-5-iodophenol typically involves the iodination of 3-(Tert-butoxy)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the tert-butoxy group into various organic compounds efficiently . This method offers advantages in terms of scalability, safety, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-5-iodophenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding phenol.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Buchwald-Hartwig amination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like sodium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated phenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(Tert-butoxy)-5-iodophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)-5-iodophenol involves its interaction with various molecular targets. The tert-butoxy group can influence the compound’s reactivity and stability, while the iodine atom can participate in halogen bonding and other interactions. These properties make it a valuable building block in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: tert-Butoxy vs. Methoxy/Ethoxy Groups
Compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) analogs, the tert-butoxy group in 3-(Tert-butoxy)-5-iodophenol introduces significant steric hindrance. For example:
| Compound | Substituent (Position) | Steric Bulk (ų) | Solubility in Polar Solvents |
|---|---|---|---|
| 3-Methoxy-5-iodophenol | -OCH₃ (3) | ~15 | High |
| 3-Ethoxy-5-iodophenol | -OCH₂CH₃ (3) | ~20 | Moderate |
| This compound | -O-C(CH₃)₃ (3) | ~45 | Low |
The tert-butoxy group reduces solubility in polar solvents (e.g., water or methanol) due to its hydrophobic nature but improves stability against oxidation or nucleophilic attack .
Reactivity and Iodine Positioning
Compared to 2-iodo-4-methoxyphenol (), where iodine is part of a thiophene ring, this compound’s iodine is directly on the benzene ring, enabling more straightforward aryl halide chemistry. The tert-butoxy group may also deactivate the ring slightly due to its electron-donating nature, slowing electrophilic substitution compared to electron-withdrawing substituents .
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